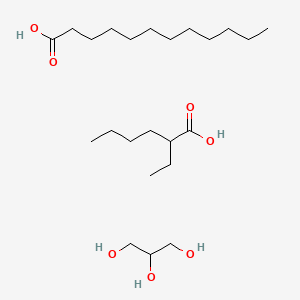
Trimethylolpropane 2-ethylhexanoate laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylolpropane 2-ethylhexanoate laurate is a complex ester compound that is widely used in various industrial applications. It is known for its excellent lubricating properties, making it a popular choice in the formulation of biolubricants. This compound is derived from trimethylolpropane, 2-ethylhexanoic acid, and lauric acid, resulting in a molecule that combines the beneficial properties of each component.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethylolpropane 2-ethylhexanoate laurate typically involves the esterification of trimethylolpropane with 2-ethylhexanoic acid and lauric acid. This reaction is usually catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and filtration to ensure high purity and quality .
化学反应分析
Types of Reactions
Trimethylolpropane 2-ethylhexanoate laurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives
科学研究应用
Trimethylolpropane 2-ethylhexanoate laurate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of trimethylolpropane 2-ethylhexanoate laurate primarily involves its lubricating properties. The ester groups in the molecule provide excellent lubrication by reducing friction between surfaces. The compound forms a thin film on the surfaces, which minimizes wear and tear. Additionally, its biodegradability ensures that it breaks down into non-toxic components, making it environmentally friendly .
相似化合物的比较
Similar Compounds
Trimethylolpropane tricaprylate/tricaprate: Another ester of trimethylolpropane with shorter fatty acid chains.
Trimethylolpropane trilaurate: Similar to trimethylolpropane 2-ethylhexanoate laurate but with only lauric acid esters.
Trimethylolpropane trioleate: Contains oleic acid esters, providing different lubrication properties.
Uniqueness
This compound is unique due to its combination of 2-ethylhexanoic acid and lauric acid esters. This combination provides a balance of lubricity, stability, and biodegradability, making it suitable for a wide range of applications. Its ability to form a stable film on surfaces and its low toxicity further enhance its desirability as a biolubricant .
属性
分子式 |
C23H48O7 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
dodecanoic acid;2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H24O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI 键 |
YRDUUJLNRKMQSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)O.CCCCC(CC)C(=O)O.C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
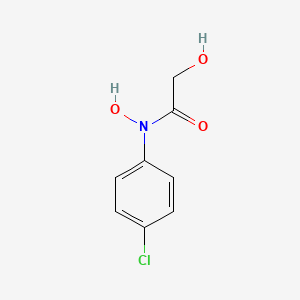


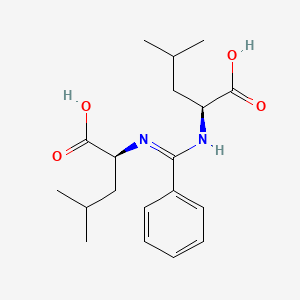
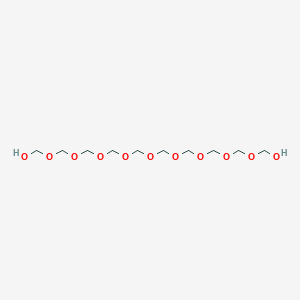
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
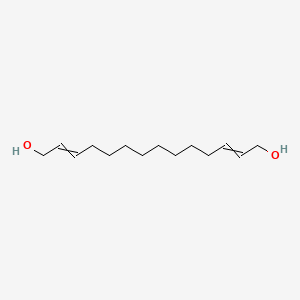
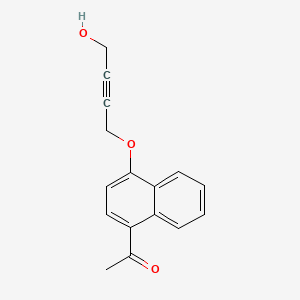
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
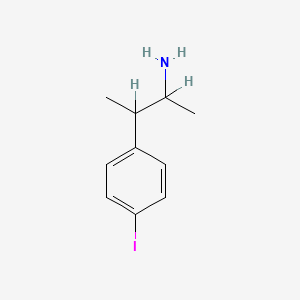
![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
